molecular formula C25H22FN7O3 B2517707 JBJ-03-142-02

JBJ-03-142-02

Número de catálogo B2517707
Peso molecular: 487.5 g/mol
Clave InChI: IFRXGTCPIGRGHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dual Inhibition of EGFR and HER2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical targets in cancer therapy due to their role in tumor progression. Dual inhibition of these receptors is a promising strategy to overcome the limitations of targeting them individually, as there is evidence of compensatory crosstalk and redundancy within the ErbB network. Clinical trials are exploring combinations of approved agents, such as trastuzumab and cetuximab, and new generations of tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that target multiple ErbB receptors are in development .

EGFR-HER2 Ex20Ins Inhibitor Analysis

AP32788 has emerged as a potent and selective inhibitor for oncogenic mutants of EGFR and HER2, including exon 20 insertions (Ex20Ins), with a favorable selectivity profile over wild-type EGFR. This selectivity is crucial as it may allow for higher dosing without the dose-limiting toxicities associated with wild-type EGFR inhibition. Preclinical models have demonstrated the efficacy of AP32788 in inducing tumor regression, and a clinical trial is planned to further investigate its potential .

Response Heterogeneity to Covalent Inhibitors

EGFR and HER2 Ex20Ins mutations in non-small cell lung cancer (NSCLC) show variable responses to covalent inhibitors like dacomitinib and afatinib. Research has identified a subset of these mutations that are sensitive to these drugs, suggesting that specific molecular features, such as the presence of Gly770, may influence drug binding and efficacy. Secondary mutations, however, can confer resistance to these inhibitors, highlighting the need for ongoing development of novel therapeutic strategies .

Immune Microenvironment and PD-1/PD-L1 Blockade

The immune microenvironment of NSCLC with EGFR and HER2 Ex20Ins may influence the efficacy of PD-1/PD-L1 blockade therapies. Understanding these features is essential for developing effective treatment strategies for patients with these mutations, who typically have limited options due to resistance to first- and second-generation EGFR-TKIs .

Novel Back-Pocket Binders

The design and synthesis of pyrrolo[3,2-d]pyrimidine derivatives have led to the discovery of potent HER2/EGFR kinase inhibitors. These compounds, such as the preclinical candidate 51m, exhibit strong binding and inhibitory activity due to their interaction with a deep hydrophobic pocket in the HER2/EGFR proteins. Their efficacy has been demonstrated in tumor xenograft models, offering a promising avenue for therapeutic development .

HER-2 Expression and Inhibitor Efficacy

High levels of HER-2 expression can impact the ability of EGFR family tyrosine kinase inhibitors to inhibit EGFR phosphorylation in vivo. This finding suggests that the presence of HER-2 may necessitate higher concentrations of inhibitors to achieve the desired therapeutic effect, which has implications for the clinical use of these drugs .

Broadly Effective Ex20Ins Mutant Inhibitors

The discovery of highly potent inhibitors for EGFR and HER2 Ex20Ins mutants addresses the urgent need for novel therapeutics for patients with these mutations. Compounds like 1b have shown superior inhibition of proliferation and signaling pathways in cell lines harboring Ex20Ins mutations, indicating their potential as effective treatments .

Wild Type-Sparing Inhibitors

The development of covalent inhibitors such as LDC8201 and LDC0496 has shown promise in targeting EGFR and Her2 Ex20Ins mutations with selectivity over wild type EGFR. These inhibitors have demonstrated potent on-target activity and tumor shrinkage in mouse models, suggesting their potential for clinical application .

Lapatinib and Thymidylate Synthase Downregulation

Lapatinib, a dual EGFR and HER2 TKI, has been shown to downregulate thymidylate synthase (TS) by inhibiting the nuclear translocation of EGFR and HER2. This mechanism may sensitize cancer cells to fluoropyrimidine, providing a rationale for combining lapatinib with fluoropyrimidine-based chemotherapy .

BIBW2992: An Irreversible EGFR/HER2 Inhibitor

BIBW2992 is an irreversible inhibitor of EGFR and HER2 that has demonstrated effectiveness in preclinical lung cancer models. It is capable of suppressing kinase activity of both wild-type and mutated forms of EGFR and HER2, including those resistant to first-generation reversible inhibitors. BIBW2992's ability to induce tumor regression supports further investigation in lung cancer patients with EGFR or HER2 oncogenes .

Aplicaciones Científicas De Investigación

JBJ-03-142-02 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of EGFR and HER2.

    Biology: It is used to investigate the role of EGFR and HER2 in cell signaling and proliferation.

    Medicine: It is being studied as a potential therapeutic agent for the treatment of NSCLC and other cancers.

    Industry: It is used in the development of new drugs and therapeutic strategies

Mecanismo De Acción

JBJ-03-142-02 exerts its effects by inhibiting the activity of EGFR and HER2. These receptors are involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these receptors, this compound can block the signaling pathways, leading to reduced cell proliferation and increased cell death. The compound is particularly effective against receptors with exon 20 insertion mutations, which are often resistant to other inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of JBJ-03-142-02 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Análisis De Reacciones Químicas

Types of Reactions

JBJ-03-142-02 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Comparación Con Compuestos Similares

Similar Compounds

    Erlotinib: A first-generation EGFR inhibitor.

    Gefitinib: Another first-generation EGFR inhibitor.

    Afatinib: A second-generation EGFR and HER2 inhibitor.

    Osimertinib: A third-generation EGFR inhibitor.

Uniqueness of JBJ-03-142-02

This compound is unique in its ability to inhibit both EGFR and HER2, including receptors with exon 20 insertion mutations. This makes it a valuable tool for studying and treating cancers that are resistant to other inhibitors .

Propiedades

IUPAC Name

(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXGTCPIGRGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.